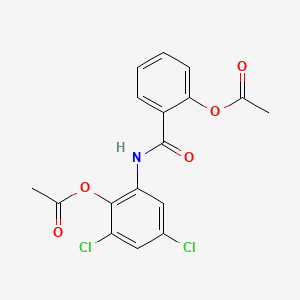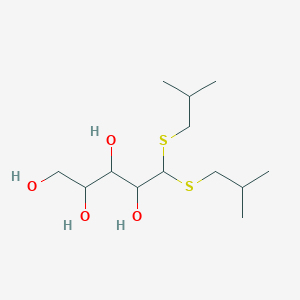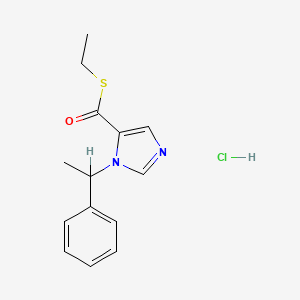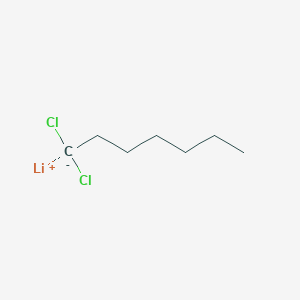
lithium;1,1-dichloroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,1-dichloroheptane is a chemical compound with the molecular formula C7H14Cl2Li It is a derivative of heptane, where two chlorine atoms are attached to the first carbon atom, and a lithium atom is also bonded
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1-dichloroheptane typically involves the reaction of 1,1-dichloroheptane with a lithium reagent. One common method is the reaction of 1,1-dichloroheptane with lithium metal in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of lithium.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1,1-dichloroheptane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form heptane or other derivatives.
Organometallic Reactions: The lithium atom can participate in organometallic reactions, forming new carbon-lithium bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace chlorine atoms with iodine.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Organometallic: Grignard reagents can react with this compound to form new organometallic compounds.
Major Products
Substitution: 1-Iodoheptane
Reduction: Heptane
Organometallic: Various organolithium compounds
Wissenschaftliche Forschungsanwendungen
Lithium;1,1-dichloroheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organometallic compounds.
Biology: Potential use in the study of lithium’s effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which lithium;1,1-dichloroheptane exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium is known to affect neurotransmitter pathways, second messenger systems, and intracellular signaling pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloroheptane: Similar structure but lacks the lithium atom.
1,1-Dibromoheptane: Similar structure with bromine atoms instead of chlorine.
1,1-Dichlorooctane: Similar structure with an additional carbon atom.
Uniqueness
Lithium;1,1-dichloroheptane is unique due to the presence of the lithium atom, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where lithium’s properties are beneficial, such as in organometallic chemistry and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
66250-14-4 |
|---|---|
Molekularformel |
C7H13Cl2Li |
Molekulargewicht |
175.0 g/mol |
IUPAC-Name |
lithium;1,1-dichloroheptane |
InChI |
InChI=1S/C7H13Cl2.Li/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
GLGXBYOLBJPKLX-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCCCC[C-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


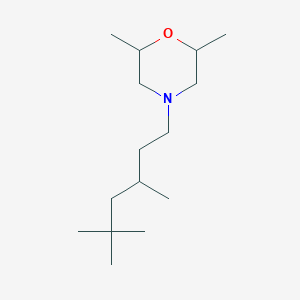
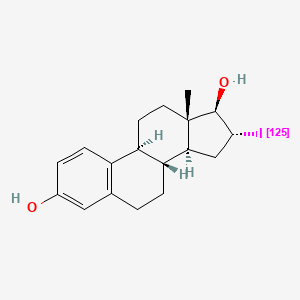
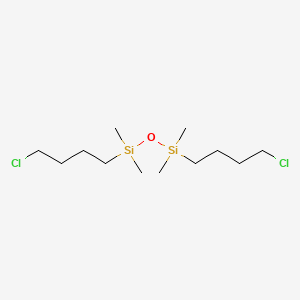
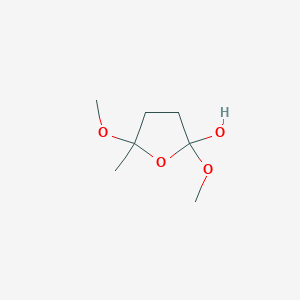
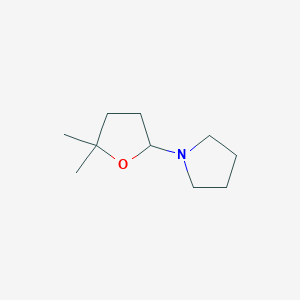
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
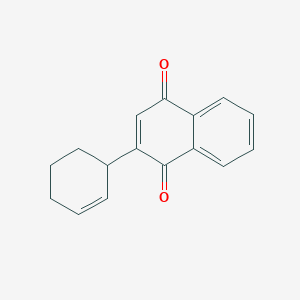
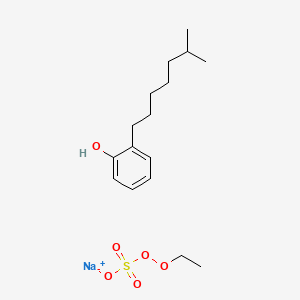

![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
